molecular formula C16H12BrN3OS B1668577 Chelator 1a CAS No. 387832-36-2

Chelator 1a

Cat. No. B1668577
M. Wt: 374.3 g/mol
InChI Key: GEXAYXAKZPOPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chelator 1a is an intracellular chelator that acts by disrupting iron homeostasis in bacteria.

Scientific Research Applications

Metal Ion Buffering in Biological Experiments

Chelators, including Chelator 1a, are commonly used to buffer metal ions in biological experiments. A study by Patton, Thompson, and Epel (2004) highlights the importance of understanding the correct use of these chelators and the selection of the best metal buffer for different experimental conditions (Patton, Thompson, & Epel, 2004).

Nuclear Medicine Imaging

Chelators are essential in nuclear medicine imaging to direct radiometals to target areas. Sneddon and Cornelissen (2021) note that the field requires new chelators as the range of radiometals expands, which Chelator 1a could potentially fulfill (Sneddon & Cornelissen, 2021).

Improvement of Composite Materials

In the field of materials science, Li and Pickering (2008) investigated the use of chelator treatment to improve the interfacial bonding in hemp fibre composites. This suggests potential applications for Chelator 1a in enhancing material properties (Li & Pickering, 2008).

Biochemistry and Cell Biology

Chelators are used in studying intracellular iron pools, as shown by Glickstein et al. (2005), who explored the ability of chelators to access and scavenge intracellular iron, a possible area for Chelator 1a application (Glickstein, El, Shvartsman, & Cabantchik, 2005).

Development of Bioadsorbents for Environmental Remediation

Iverson, Georgiou, Ataai, and Koepsel (2001) focused on the development of selective polypeptide metal chelators for environmental remediation, a promising area for the application of Chelator 1a (Iverson, Georgiou, Ataai, & Koepsel, 2001).

Alzheimer's Therapy

In the context of Alzheimer's disease, Zheng, Youdim, and Fridkin (2010) discussed the use of chelators targeting acetylcholinesterase and monoamine oxidase, indicating a potential therapeutic application for Chelator 1a (Zheng, Youdim, & Fridkin, 2010).

properties

CAS RN

387832-36-2

Product Name

Chelator 1a

Molecular Formula

C16H12BrN3OS

Molecular Weight

374.3 g/mol

IUPAC Name

5'-bromo-1'-methyl-5-phenylspiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one

InChI

InChI=1S/C16H12BrN3OS/c1-20-13-8-7-11(17)9-12(13)16(15(20)21)19-18-14(22-16)10-5-3-2-4-6-10/h2-9,19H,1H3

InChI Key

GEXAYXAKZPOPPW-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)C3(C1=O)NN=C(S3)C4=CC=CC=C4

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3(C1=O)NN=C(S3)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Chelator 1a;  Chelator-1a;  Chelator1a; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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